REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9](Br)[C:8]([Cl:12])=[CH:7][C:6]=1[O:13][CH3:14])[CH3:2].[Cu][C:17]#[N:18].CN(C)C=O.Cl>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([C:17]#[N:18])[C:8]([Cl:12])=[CH:7][C:6]=1[O:13][CH3:14])[CH3:2]
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Name
|
|
Quantity
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14.7 g
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Type
|
reactant
|
Smiles
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C(C)OC(C1=C(C=C(C(=C1)Br)Cl)OC)=O
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Name
|
copper(I) cyanide
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Quantity
|
5.4 g
|
Type
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reactant
|
Smiles
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[Cu]C#N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
250 mL
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Type
|
reactant
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Smiles
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Cl
|
Name
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|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
|
Details
|
while stirring under a nitrogen atmosphere
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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The insoluble portions are filtered off with suction
|
Type
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CUSTOM
|
Details
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the layers are separated in a separating funnel
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Type
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WASH
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Details
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The methylene chloride solution is washed neutral with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=C(C(=C1)C#N)Cl)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |